4-(Benzylamino)butanal
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Overview
Description
4-(Benzylamino)butanal is an organic compound with the molecular formula C11H15NO. It is a derivative of butanal where a benzylamino group is attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Benzylamino)butanal can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanal with benzylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl-substituted butanal derivatives.
Scientific Research Applications
4-(Benzylamino)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 4-(Benzylamino)butanal involves its interaction with various molecular targets. The benzylamino group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that modulate its activity .
Comparison with Similar Compounds
Similar Compounds
4-(Benzylamino)-1-butanol: A closely related compound with similar reactivity but different physical properties.
Benzylamine: Shares the benzylamino group but lacks the butanal moiety.
4-(Benzylamino)-6-chloro-2,2-dimethyl-3,4-dihydro-2H-chromen-3-ol: Another derivative with distinct structural features .
Uniqueness
4-(Benzylamino)butanal is unique due to its specific combination of the benzylamino group and the butanal backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-(benzylamino)butanal |
InChI |
InChI=1S/C11H15NO/c13-9-5-4-8-12-10-11-6-2-1-3-7-11/h1-3,6-7,9,12H,4-5,8,10H2 |
InChI Key |
CDKCLLIPUHDRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCC=O |
Origin of Product |
United States |
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